4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10O3S2 This compound is characterized by the presence of a thiophene ring substituted with a carbaldehyde group and a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylsulfonyl)phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed by reacting 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents under controlled conditions.
Final Product Formation: The final product, this compound, is obtained through a series of reactions involving the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar phenyl ring substituted with a methylsulfonyl group and exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives: These compounds combine thiazole and sulfonamide groups and are studied for their antibacterial properties.
Uniqueness
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its specific combination of a thiophene ring and a phenyl ring with a methylsulfonyl group
Properties
Molecular Formula |
C12H10O3S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3S2/c1-17(14,15)12-4-2-9(3-5-12)10-6-11(7-13)16-8-10/h2-8H,1H3 |
InChI Key |
ZNGVWYMRFYCFDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.